1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea
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Overview
Description
1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea functional groups.
Phenolic compounds: Compounds containing hydroxyl groups attached to aromatic rings.
Sulfonyl compounds: Compounds with sulfonyl functional groups.
Uniqueness
1-(4-Hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to the combination of its functional groups, which may impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H16N2O3S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C12H16N2O3S2/c1-12(6-7-19(16,17)8-12)14-11(18)13-9-2-4-10(15)5-3-9/h2-5,15H,6-8H2,1H3,(H2,13,14,18) |
InChI Key |
REIAOXJGGCYICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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